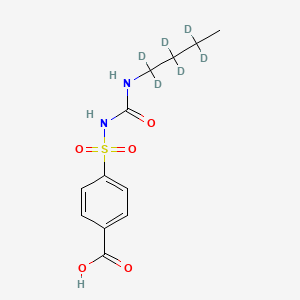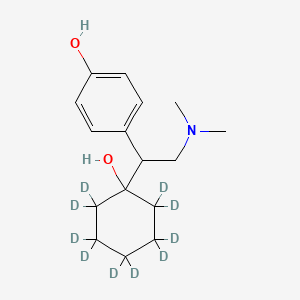
Denudanolide A
Descripción general
Descripción
Denudanolide A is a neolignan derivative isolated from the twigs of Magnolia denudata, a plant belonging to the Magnoliaceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C20H20O6, and it features a 6-oxabicyclo[3.2.2]nonane skeleton .
Aplicaciones Científicas De Investigación
Denudanolide A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying neolignan derivatives and their chemical properties.
Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: The compound’s unique structure and properties make it of interest for the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Denudanolide A is a natural product that belongs to the class of steroidal compounds . It is extracted from the coastal plant Corallina vancouveriensis in Australia It has been shown to exhibit pharmacological activity, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects . It also has potential cytotoxic effects on lung cancer cells .
Mode of Action
Its potential cytotoxic effects on lung cancer cells suggest that it may interact with targets that regulate cell growth and survival .
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, its pharmacological activities suggest that it may influence several pathways. For instance, its anti-inflammatory activity suggests that it may affect pathways involved in the inflammatory response. Its antioxidant activity indicates that it may interact with pathways involved in oxidative stress. Its antitumor and antibacterial activities suggest that it may influence pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
As a general principle, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of this compound’s action is manifested in its pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antibacterial effects . Additionally, it has potential cytotoxic effects on lung cancer cells, suggesting that it may induce cell death in these cells .
Análisis Bioquímico
Biochemical Properties
Denudanolide A plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and cellular responses.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells, particularly lung cancer cells, by modulating cell signaling pathways and gene expression . The compound influences cell function by inhibiting the NF-κB pathway, leading to reduced expression of pro-inflammatory genes. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2 and NF-κB, inhibiting their activity and altering gene expression . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators. Additionally, this compound can activate certain signaling pathways that promote apoptosis in cancer cells, further demonstrating its potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties for several weeks in vitro. Its efficacy may diminish over time due to gradual degradation and loss of potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant activities without noticeable toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings suggest a threshold effect, where the beneficial properties of this compound are maximized at optimal dosages, while higher concentrations may lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components, which determine its localization and accumulation within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. This localization is crucial for its role in modulating gene expression and cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Denudanolide A involves several steps, starting from readily available precursors. The key steps include the formation of the 6-oxabicyclo[3.2.2]nonane skeleton and the introduction of functional groups such as methoxy and benzodioxolyl moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Denudanolide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Comparación Con Compuestos Similares
Denudanolide A can be compared with other neolignan derivatives, such as:
Denudanolide B: Similar in structure but with slight variations in functional groups.
Magnolol and Honokiol: These compounds also exhibit antiplatelet activity and are isolated from Magnolia species.
Uniqueness: this compound is unique due to its specific 6-oxabicyclo[3.2.2]nonane skeleton and the presence of methoxy and benzodioxolyl groups. These structural features contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(1R,5S,8R,9R)-8-(1,3-benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(22)26-20)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17H,1,5,10H2,2-3H3/t11-,16+,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXHZFEGSPDIC-GLRCHQFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)










